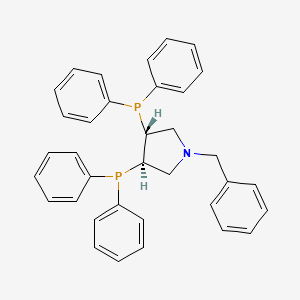

(+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

Description

The exact mass of the compound (3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKMEKRMASHMIH-VSJLXWSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H33NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450698 | |

| Record name | (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99135-95-2 | |

| Record name | (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-N-Benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

Abstract: This guide provides a comprehensive, technically detailed overview of the synthesis of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine, a C₂-symmetric chiral diphosphine ligand. Valued in the field of asymmetric catalysis, this ligand has demonstrated high efficacy in enantioselective reactions. This document outlines the complete synthetic pathway, starting from the chiral pool precursor L-(+)-tartaric acid. It includes a discussion of the strategic considerations for stereochemical control, detailed step-by-step experimental protocols, characterization data, and critical safety information. This paper is intended for researchers and process chemists in academia and the pharmaceutical industry.

Introduction and Strategic Overview

This compound, often referred to as (R,R)-Bn-BDPP, is a highly effective chiral ligand used in transition-metal-catalyzed asymmetric synthesis.[] Its rigid pyrrolidine backbone fixes the geometry of the two diphenylphosphino groups, creating a well-defined chiral environment that is crucial for inducing high enantioselectivity in catalytic reactions such as asymmetric hydrogenation.[2]

The synthesis leverages a chiral pool approach, beginning with readily available and inexpensive L-(+)-tartaric acid. This strategy ensures the correct absolute stereochemistry at the C3 and C4 positions of the pyrrolidine ring from the outset. The overall synthetic pathway can be dissected into three primary stages:

-

Construction of the Chiral Pyrrolidine Core: Formation of the N-benzylpyrrolidine ring system from L-tartaric acid.

-

Activation of Hydroxyl Groups: Conversion of the C3 and C4 hydroxyl groups into suitable leaving groups for nucleophilic substitution.

-

Phosphination: Introduction of the two diphenylphosphino moieties with retention of the (3R,4R) stereochemistry.

A critical aspect of this synthesis is the final phosphination step. While a standard double Sₙ2 reaction on a dimesylate or ditosylate intermediate would be expected to proceed with inversion at both stereocenters, the established protocols for this specific molecule achieve a net retention of configuration. This is a key mechanistic feature that enables the synthesis of the desired (3R,4R) product from the (3R,4R)-diol intermediate.

Overall Synthetic Workflow

The multi-step synthesis is depicted in the workflow diagram below, illustrating the progression from the starting material to the final chiral ligand.

Caption: Synthetic pathway from L-tartaric acid to the target ligand.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves highly reactive, pyrophoric, and toxic reagents. Lithium aluminum hydride (LiAlH₄), methanesulfonyl chloride (MsCl), and organophosphine compounds must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous and inert atmosphere techniques are required for several steps.

Part A: Synthesis of (3R,4R)-1-Benzylpyrrolidine-3,4-diol

This initial stage constructs the core chiral scaffold from L-tartaric acid. The process involves the formation of a tartramide followed by a robust reduction to yield the diol.

Step A1: Synthesis of N,N'-Dibenzyltartramide

-

A suspension of L-(+)-tartaric acid (1.0 eq) in benzylamine (2.2 eq) is heated at 140-150 °C with mechanical stirring.

-

The reaction mixture will become a clear solution as water is evolved and the reaction progresses. The reaction is monitored by TLC until the tartaric acid is consumed (typically 3-4 hours).

-

The hot, viscous solution is poured into a beaker of vigorously stirred water to precipitate the product.

-

The crude solid is collected by vacuum filtration, washed thoroughly with water and then diethyl ether to remove excess benzylamine.

-

The white solid is dried under vacuum to yield N,N'-dibenzyltartramide, which is often of sufficient purity for the next step.

Step A2: Reduction to (3R,4R)-1-Benzylpyrrolidine-3,4-diol

-

Inert Atmosphere Required. A large, oven-dried, three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

-

Lithium aluminum hydride (LiAlH₄, approx. 4.0-5.0 eq) is carefully suspended in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

The N,N'-dibenzyltartramide (1.0 eq) from the previous step is added portion-wise to the stirred LiAlH₄ suspension at 0 °C. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 12-18 hours.

-

Workup: The reaction is cooled to 0 °C and quenched cautiously by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for generating a granular precipitate of aluminum salts that is easy to filter.

-

The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed extensively with THF and ethyl acetate.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.

-

Purification is achieved by crystallization from a suitable solvent system (e.g., acetone or ethyl acetate/hexane) to afford (3R,4R)-1-benzylpyrrolidine-3,4-diol as a crystalline solid.[3][4]

| Reagent/Product | Molar Mass ( g/mol ) | Key Data |

| L-Tartaric Acid | 150.09 | Starting Material |

| Benzylamine | 107.15 | Reagent |

| LiAlH₄ | 37.95 | Reducing Agent |

| (3R,4R)-1-Benzylpyrrolidine-3,4-diol | 193.24 | Intermediate, m.p. 98-100 °C |

Part B: Synthesis of this compound

This final stage involves the activation of the diol as a dimesylate, followed by nucleophilic displacement with a diphenylphosphide source under strictly anhydrous and anaerobic conditions.

Step B1: Synthesis of the Dimesylate Intermediate

-

The (3R,4R)-1-benzylpyrrolidine-3,4-diol (1.0 eq) is dissolved in anhydrous dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

Triethylamine (Et₃N, approx. 2.5 eq) is added, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, approx. 2.2 eq). The temperature should be maintained below 5 °C during the addition.

-

The reaction is stirred at 0 °C for 2-3 hours, monitoring for the disappearance of the diol by TLC.

-

Upon completion, the reaction is quenched with cold water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo at low temperature to yield the crude dimesylate. This intermediate is often unstable and is typically used immediately in the next step without extensive purification.

Step B2: Phosphination with Potassium Diphenylphosphide

-

Strict Inert Atmosphere Required (Glovebox or Schlenk Line). Anhydrous solvents are critical.

-

In a separate flask, diphenylphosphine (HPPh₂, approx. 2.5 eq) is dissolved in anhydrous THF.

-

The solution is cooled to 0 °C, and a strong base such as potassium tert-butoxide (t-BuOK) or potassium hydride (KH) (approx. 2.5 eq) is added portion-wise to generate the potassium diphenylphosphide (KPPh₂) nucleophile. The formation of the phosphide is often indicated by a color change to deep red or orange.

-

The crude dimesylate from Step B1, dissolved in a mixture of anhydrous THF and DMSO (to aid solubility and reaction rate), is added dropwise to the freshly prepared KPPh₂ solution at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 12-24 hours. The reaction should be monitored by ³¹P NMR spectroscopy.

-

Workup: After cooling to room temperature, the reaction is carefully quenched by the addition of degassed water.

-

The product is extracted with an organic solvent like toluene or diethyl ether. The combined organic layers are washed with degassed brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure. The crude product is purified by crystallization from a degassed solvent such as ethanol or methanol to yield this compound as a white crystalline solid.

Characterization Data

The identity and purity of the final product must be confirmed by a suite of analytical techniques.

| Analysis | Expected Results |

| ¹H NMR | Complex multiplets in the aromatic region (7.0-7.5 ppm) corresponding to the phenyl protons. Signals for the benzyl and pyrrolidine protons. |

| ¹³C NMR | Resonances corresponding to the 35 carbon atoms of the molecule.[5] |

| ³¹P NMR | A single sharp peak in the characteristic region for tertiary phosphines (typically -10 to -15 ppm), confirming the C₂-symmetry. |

| Mass Spec (HRMS) | Calculated for C₃₅H₃₃NP₂ [[M+H]⁺]: 530.2166; Found: 530.2165 (example). |

| Optical Rotation | A positive specific rotation value, [α]D, confirming the (+) enantiomer. |

| Melting Point | A sharp melting point consistent with literature values. |

Conclusion

The synthesis of this compound is a well-established, multi-step process that provides access to a valuable chiral ligand for asymmetric catalysis. The key to a successful synthesis lies in the careful execution of the reduction and phosphination steps, with particular attention to maintaining stereochemical integrity and employing rigorous inert atmosphere techniques. By following the detailed protocols outlined in this guide, researchers can reliably produce this important catalytic tool for applications in modern synthetic chemistry.

References

-

Yuan, J., Zhang, L., & Li, Y. (2010). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. Acta Crystallographica Section E: Structure Reports Online, 66(3), o928. [Link]

-

PubChem. (n.d.). (3R,4R)-1-benzylpyrrolidine-3,4-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024). (3R,4R)-1-BENZYL-PYRROLIDINE-3,4-DIOL. Retrieved from [Link]

-

PubMed. (2010). (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol. National Library of Medicine. Retrieved from [Link]

Sources

An In-Depth Structural Analysis of the (+)-(3R,4R)-BDPP Ligand: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive structural analysis of the (+)-(3R,4R)-2,4-bis(diphenylphosphino)pentane (BDPP) ligand, a cornerstone chiral diphosphine in asymmetric catalysis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the critical structural attributes of (+)-(3R,4R)-BDPP, elucidating the underpinnings of its stereochemical control in catalytic transformations. We will explore the ligand's three-dimensional architecture through a multi-faceted approach, integrating X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. The causality behind experimental choices and the interpretation of structural data will be emphasized to provide actionable insights for catalyst design and optimization.

Introduction: The Significance of Chiral Phosphine Ligands in Asymmetric Catalysis

Chiral phosphine ligands are instrumental in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries.[1] The precise three-dimensional arrangement of these ligands around a metal center dictates the stereochemical outcome of a reaction, making a thorough understanding of their structure paramount. The (+)-(3R,4R)-BDPP ligand, a C2-symmetric diphosphine, has demonstrated remarkable efficacy in a variety of catalytic reactions, including asymmetric hydrogenations and C-C bond-forming reactions. Its rigid pentane backbone, substituted with two chiral centers, predetermines the conformation of the chelate ring upon coordination to a metal, thereby creating a well-defined chiral environment. This guide will dissect the structural nuances of this important ligand to provide a deeper understanding of its function.

Foundational Structural Elucidation: A Multi-Technique Approach

A holistic understanding of the (+)-(3R,4R)-BDPP ligand's structure necessitates a combination of analytical techniques that probe its architecture in both the solid state and in solution. X-ray crystallography provides a static, high-resolution snapshot of the molecule's conformation, while NMR spectroscopy offers insights into its dynamic behavior in solution. Computational modeling complements these experimental techniques, allowing for the exploration of conformational landscapes and the rationalization of observed properties.

Solid-State Analysis: X-ray Crystallography

Rationale for Studying Metal Complexes: The catalytic activity of BDPP is realized when it is coordinated to a transition metal. Therefore, studying the structure of these complexes provides direct insight into the catalytically relevant form of the ligand. The geometry of the chelate ring, the P-M-P bite angle, and the orientation of the phenyl groups on the phosphorus atoms are all critical factors that can be precisely determined from the crystal structure of a metal-BDPP complex.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Metal-(+)-(3R,4R)-BDPP Complex

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified metal-(+)-(3R,4R)-BDPP complex in a suitable solvent system (e.g., dichloromethane/hexane).

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.

Key Structural Parameters from Crystallographic Data of BDPP Metal Complexes:

| Parameter | Typical Value Range | Significance |

| P-M-P Bite Angle | 90-100° | Influences the geometry and reactivity of the catalytic center. |

| Chelate Ring Conformation | Twist-chair or chair | Dictates the disposition of the phenyl groups, creating the chiral pockets. |

| P-C-C-P Torsion Angle | Varies with conformation | Defines the puckering of the pentane backbone. |

| Phenyl Group Orientation | Axial/Equatorial | Creates the steric environment that controls substrate approach. |

Note: The exact values are dependent on the specific metal center and its coordination geometry.

Solution-State Analysis: Multinuclear NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution, which is the medium for most catalytic reactions. For the (+)-(3R,4R)-BDPP ligand, ¹H, ¹³C, and ³¹P NMR are indispensable.

Causality in NMR Experiments:

-

¹H NMR: Provides information about the proton environment, including the diastereotopic protons of the pentane backbone, which are sensitive to the ligand's conformation.

-

¹³C NMR: Elucidates the carbon skeleton of the molecule.

-

³¹P NMR: As phosphorus is the coordinating atom, ³¹P NMR is particularly informative. The chemical shift provides information about the electronic environment of the phosphorus atoms, and coupling to other nuclei (¹H, ¹³C, or a metal center) reveals through-bond connectivity.[2] The high natural abundance (100%) and spin I = 1/2 of the ³¹P nucleus make it a highly sensitive probe.[3]

Experimental Protocol: NMR Spectroscopic Analysis of (+)-(3R,4R)-BDPP

-

Sample Preparation: A solution of the (+)-(3R,4R)-BDPP ligand is prepared in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard NMR tube under an inert atmosphere to prevent oxidation of the phosphine groups.

-

Data Acquisition: ¹H, ¹³C{¹H}, and ³¹P{¹H} NMR spectra are acquired on a high-field NMR spectrometer. For detailed structural assignment, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are performed.

-

Data Analysis: The spectra are processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts (δ) and coupling constants (J) are determined.

Expected NMR Spectroscopic Data for (+)-(3R,4R)-BDPP:

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Coupling Constants (Hz) | Structural Insights |

| ³¹P | -10 to 0 | Singlet (in the free ligand) | The single resonance confirms the C2 symmetry of the molecule. |

| ¹H (aliphatic) | 1.0 - 3.0 | Complex multiplets | The diastereotopic nature of the methylene protons and the coupling to phosphorus provide conformational information. |

| ¹H (aromatic) | 7.0 - 8.0 | Multiplets | Reveals the electronic environment of the phenyl groups. |

| ¹³C (aliphatic) | 20 - 50 | Doublets (due to P-C coupling) | Confirms the carbon backbone and connectivity to phosphorus. |

| ¹³C (aromatic) | 120 - 140 | Doublets and singlets | Details the structure of the phenyl substituents. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

In Silico Analysis: Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT), provides a powerful means to complement experimental data and to gain a deeper understanding of the structural and electronic properties of the (+)-(3R,4R)-BDPP ligand.

The "Why" of Computational Modeling:

-

Conformational Analysis: Allows for the exploration of the potential energy surface to identify low-energy conformers of the free ligand and its metal complexes.

-

Prediction of Spectroscopic Properties: NMR chemical shifts and coupling constants can be calculated and compared with experimental data to validate the proposed structure.

-

Analysis of Ligand-Metal Bonding: Provides insights into the nature of the coordinate bond, including steric and electronic contributions.

Workflow: DFT-Based Structural Analysis of (+)-(3R,4R)-BDPP

Caption: A typical workflow for the DFT-based structural analysis of the (+)-(3R,4R)-BDPP ligand.

Synthesis and Stereochemical Control

The synthesis of (+)-(3R,4R)-BDPP typically starts from a chiral precursor, such as L-tartaric acid, to establish the desired stereochemistry at the C2 and C4 positions of the pentane backbone. The stereochemical integrity of these centers is crucial as it dictates the overall chirality of the ligand and, consequently, its performance in asymmetric catalysis.

Synthetic Workflow Overview

Caption: A generalized synthetic pathway for (+)-(3R,4R)-BDPP, emphasizing the preservation of stereochemistry.

Conclusion: A Structurally-Informed Approach to Catalyst Design

The structural analysis of the (+)-(3R,4R)-BDPP ligand reveals a conformationally well-defined molecule whose chiral architecture is the key to its success in asymmetric catalysis. The interplay of the rigid pentane backbone, the C2 symmetry, and the steric and electronic properties of the diphenylphosphino groups creates a highly effective chiral environment around the metal center. This in-depth understanding, derived from a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, provides a solid foundation for the rational design of new catalysts and the optimization of existing catalytic systems. By appreciating the intricate relationship between the structure of (+)-(3R,4R)-BDPP and its function, researchers can more effectively harness its potential in the synthesis of complex, high-value molecules.

References

-

Chiral Diphosphine and Monodentate Phosphorus Ligands on a Spiro Scaffold for Transition-Metal-Catalyzed Asymmetric Reactions. Accounts of Chemical Research. [Link]

-

Phosphorus-31 Fourier transform nuclear magnetic resonance study of mononucleotides and dinucleotides. 2. Coupling constants. PubMed. [Link]

-

31 Phosphorus NMR. Iowa State University Chemical Instrumentation Facility. [Link]

Sources

- 1. (2S,4S)-2,4-双(二苯基膦)戊烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of the chiral phosphine ligand, (+)-(3R,4R)-Bis(diphenylphosphino)-1-benzylpyrrolidine. Esteemed for its efficacy in asymmetric catalysis, this document serves as a critical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. The guide delineates the structural and stereochemical attributes of the molecule, summarizes its physical characteristics, and delves into its chemical behavior, with a particular focus on its role in transition-metal-catalyzed reactions. Methodologies for characterization and handling are also discussed, grounded in established principles of organophosphorus chemistry.

Introduction and Molecular Architecture

This compound, often referred to as (3R,4R)-BDPB or by the trade name catASium® D(R), is a C₂-symmetric chiral bisphosphine ligand. Its molecular architecture is distinguished by a pyrrolidine backbone, which imparts a rigid and well-defined chiral environment. This structural rigidity is crucial for inducing high enantioselectivity in catalytic processes. The two diphenylphosphino groups at the 3 and 4 positions of the pyrrolidine ring act as bidentate coordinating sites for transition metals, while the benzyl group at the nitrogen atom enhances steric bulk and influences the ligand's solubility and electronic properties.

The chirality of the ligand originates from the two stereogenic centers at the 3 and 4 positions of the pyrrolidine ring, both in the (R) configuration. This specific stereochemistry is fundamental to its ability to discriminate between enantiotopic faces of a prochiral substrate when complexed with a metal center.

Molecular Structure of this compound

Caption: 2D representation of the molecular structure.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various solvent systems.

| Property | Value | Source(s) |

| IUPAC Name | [(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | [1] |

| Synonyms | (3R,4R)-(+)-Bis(diphenylphosphino)-1-benzylpyrrolidine, (R,R)-BDPB, catASium® D(R), (+)-N-Benzyl-(3R,4R)-bis(diphenylphosphino)pyrrolidine | [1][2] |

| CAS Number | 99135-95-2 | [2] |

| Molecular Formula | C₃₅H₃₃NP₂ | [2] |

| Molecular Weight | 529.59 g/mol | [2] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 121 °C | [1] |

| Solubility | Generally soluble in organic solvents such as toluene, THF, and dichloromethane. Quantitative data is not readily available in published literature. | [3] |

| Storage Conditions | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place. Recommended storage at -20°C for long-term stability. | [4] |

Chemical Properties and Reactivity

Coordination Chemistry and Catalytic Activity

The primary chemical utility of (+)-(3R,4R)-BDPB lies in its function as a chiral ligand in transition-metal catalysis.[1] The two phosphorus atoms, with their lone pairs of electrons, act as strong σ-donors, forming stable chelate complexes with various transition metals, most notably rhodium, ruthenium, and palladium.[1][5]

The formation of a five-membered chelate ring upon coordination to a metal center is a key feature that contributes to the rigidity of the catalytic complex, which is essential for effective enantiocontrol. This ligand is particularly renowned for its application in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as α-enamides and itaconic acid derivatives, to produce chiral amino acids and other valuable building blocks with high enantiomeric excess.[1][5]

Catalytic Cycle Workflow for Asymmetric Hydrogenation

Caption: A plausible synthetic route starting from tartaric acid.

Step-by-Step Conceptual Protocol:

-

Pyrrolidine Ring Formation: L-(+)-Tartaric acid is converted to its corresponding tartrimide through reaction with a primary amine (e.g., benzylamine), followed by cyclization.

-

Reduction: The dione functionality of the tartrimide is reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step establishes the (3R,4R) stereochemistry.

-

N-Benzylation (if not already present): If a different amine was used in step 1, the nitrogen of the pyrrolidine ring is benzylated.

-

Activation of Hydroxyl Groups: The two hydroxyl groups on the pyrrolidine ring are converted into good leaving groups, for example, by mesylation or tosylation.

-

Phosphination: The activated di-mesylate or di-tosylate is treated with a diphenylphosphide nucleophile (e.g., lithium diphenylphosphide or potassium diphenylphosphide) in an Sₙ2 reaction to introduce the two diphenylphosphino groups.

-

Purification: The final product is typically purified by column chromatography on silica gel under an inert atmosphere, followed by recrystallization from an appropriate solvent system (e.g., toluene/heptane).

Note: This is a generalized pathway. The specific reagents, reaction conditions, and purification methods would need to be optimized for this particular target molecule.

Conclusion

This compound is a well-established and highly effective chiral ligand for asymmetric catalysis. Its rigid C₂-symmetric structure provides an excellent platform for inducing high enantioselectivity in a variety of chemical transformations. While its primary application in asymmetric hydrogenation is well-documented, a comprehensive public repository of its detailed physicochemical and spectroscopic data is lacking. The information presented in this guide, compiled from supplier data and extrapolation from analogous structures, provides a foundational understanding for researchers utilizing this important catalytic tool. It is strongly recommended that users perform their own analytical characterization to verify the identity and purity of the ligand before use in sensitive catalytic applications.

References

-

Kagan, H. B. Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin, 48(3), 2000. [Link]

-

Halpern, J. Mechanism and Stereoselectivity of Asymmetric Hydrogenation. Science, 217(4558), 1982. [Link]

-

Imamoto, T. Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, 92(9), 2016. [Link]

-

PubChem. (+)-n-benzyl-(3r,4r)-bis(diphenylphosphino)pyrrolidine. pubchem.ncbi.nlm.nih.gov. [Link]

-

Imamoto, T., et al. An air-stable P-chiral phosphine ligand for highly enantioselective transition-metal-catalyzed reactions. Angewandte Chemie International Edition, 40(13), 2001. [Link]

-

ResearchGate. An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. researchgate.net. [Link]

Sources

- 1. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enantioselective Power: A Technical Guide to the Mechanism of Action of Benzylpyrrolidine Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of complex molecules and active pharmaceutical ingredients, the design of chiral ligands stands as a cornerstone of innovation. Among the diverse arsenal of ligands, benzylpyrrolidine phosphines have emerged as a privileged class, demonstrating remarkable efficacy in a range of transition-metal-catalyzed reactions. This in-depth technical guide provides a comprehensive exploration of the core mechanism of action of these ligands, offering insights into the subtle interplay of steric and electronic factors that govern their catalytic prowess and enantioselective control.

Introduction: The Architectural Advantage of Benzylpyrrolidine Phosphines

Benzylpyrrolidine phosphine ligands are characterized by a chiral pyrrolidine backbone, typically substituted at the 2- and 5-positions, and a phosphine moiety appended via a benzyl group. This unique architecture creates a well-defined and tunable chiral environment around the metal center, which is crucial for inducing high levels of stereoselectivity in catalytic transformations. The trans-substitution pattern at the C2 and C5 positions of the pyrrolidine ring is a common feature, effectively locking the substituents in a pseudo-diequatorial arrangement and projecting a specific chiral pocket.

The combination of the rigid pyrrolidine scaffold and the flexible benzyl linker allows for a precise orientation of the phosphine donor atom relative to the chiral backbone. This, in turn, dictates the geometry of the resulting metal complex and influences the trajectory of incoming substrates, ultimately controlling the stereochemical outcome of the reaction.

The Catalytic Cycle: A Mechanistic Walkthrough

The efficacy of benzylpyrrolidine phosphine ligands is most prominently showcased in palladium-catalyzed asymmetric reactions, such as allylic alkylation and Heck reactions. The general mechanism involves a series of well-defined steps, with the chiral ligand playing a critical role at each stage.

Ligand Coordination and Pre-catalyst Activation

The catalytic cycle typically begins with the coordination of the benzylpyrrolidine phosphine ligand to a palladium(0) precursor. The phosphine, being a soft σ-donating ligand, readily displaces labile ligands to form a stable palladium-phosphine complex. The nature of the substituents on the phosphorus atom and the pyrrolidine ring influences the electron density at the metal center, thereby modulating its reactivity.

Oxidative Addition: The Enantioselective Gatekeeper

A key step where stereochemical information is often transferred is the oxidative addition of the substrate (e.g., an allylic acetate or an aryl halide) to the palladium(0) complex. The chiral pocket created by the benzylpyrrolidine phosphine ligand dictates the facial selectivity of this addition. The bulky substituents on the pyrrolidine ring and the phenyl groups on the phosphine create steric hindrance that favors the approach of the substrate from one specific direction, leading to the preferential formation of one enantiomeric η³-allyl palladium intermediate or an arylpalladium(II) species.

The X-ray crystal structure of palladium dichloride complexes of trans-2,5-dialkylpyrrolidinylbenzyldiphenylphosphines reveals a specific coordination geometry where the chiral pyrrolidine unit is positioned to effectively influence the coordination sphere of the metal.[1][2]

Transmetalation (for Cross-Coupling Reactions)

In cross-coupling reactions, the subsequent step involves transmetalation, where a nucleophilic organometallic reagent transfers its organic group to the palladium(II) center. The electronic properties of the phosphine ligand play a crucial role here. Electron-donating phosphines can increase the electron density on the palladium, which, however, can sometimes slow down this step. The steric bulk of the ligand also influences the rate of transmetalation.

Reductive Elimination: Forging the New Bond

The final step of the catalytic cycle is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the desired product, regenerating the palladium(0) catalyst. This step is often accelerated by bulky and electron-donating phosphine ligands. The chiral environment of the benzylpyrrolidine phosphine ligand ensures that this bond formation occurs in a stereocontrolled manner, preserving the enantiomeric excess generated during the oxidative addition or subsequent steps.

Below is a generalized catalytic cycle for a palladium-catalyzed asymmetric allylic alkylation (AAA) reaction, a hallmark application for this class of ligands.

Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Structural Elucidation and Mechanistic Probes: The Role of Spectroscopy and Crystallography

Understanding the precise mechanism of action requires a detailed knowledge of the structure of the catalytically active species and any intermediates.

X-ray Crystallography

Single-crystal X-ray diffraction provides invaluable, unambiguous three-dimensional structural information of the metal-ligand complexes.[3][4][5][6][7] The solid-state structure of a palladium dichloride complex of a trans-2,5-dimethylpyrrolidinylbenzyldiphenylphosphine has been reported, confirming the coordination of the phosphorus atom to the metal center and revealing the spatial arrangement of the chiral pyrrolidine backbone relative to the palladium.[1][2] This structural data is crucial for building accurate models to rationalize the observed stereoselectivity.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the behavior of phosphine ligands in solution.[8][9][10][11][12] The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment.[8][9] By monitoring the ³¹P NMR spectrum, one can observe the formation of the palladium-phosphine complex, and in some cases, identify different catalytic intermediates. The coupling constants between phosphorus and other nuclei can also provide valuable structural information. For instance, the change in the ³¹P chemical shift upon coordination to palladium provides evidence for ligand binding and can be used to study the electronic effects of the ligand.

Caption: Workflow for the study of benzylpyrrolidine phosphine ligand mechanisms.

Experimental Protocols: A Practical Guide

The synthesis of trans-2,5-dialkylpyrrolidinylbenzyldiphenylphosphines generally involves a multi-step sequence. A common approach begins with the synthesis of the chiral trans-2,5-dialkylpyrrolidine, which is then N-benzylated, followed by ortho-lithiation of the benzyl group and subsequent quenching with chlorodiphenylphosphine.[1][2]

General Procedure for the Synthesis of trans-2,5-Dialkylpyrrolidinylbenzyldiphenylphosphines

-

Step 1: Synthesis of the Chiral Pyrrolidine: The enantiomerically pure trans-2,5-dialkylpyrrolidine can be prepared from readily available starting materials, such as amino acids or through asymmetric synthesis routes.

-

Step 2: N-Benzylation: The secondary amine of the pyrrolidine is protected with a benzyl group, typically using benzyl bromide in the presence of a base.

-

Step 3: ortho-Lithiation and Phosphination: The N-benzylpyrrolidine is treated with a strong base, such as n-butyllithium, to effect ortho-lithiation of the benzyl ring. The resulting aryllithium species is then quenched with chlorodiphenylphosphine to introduce the phosphine moiety.

Table 1: Representative Data for a Benzylpyrrolidine Phosphine Ligand

| Property | Value |

| Ligand | (2R,5R)-1-[2-(Diphenylphosphino)benzyl]-2,5-dimethylpyrrolidine |

| Appearance | White solid |

| ³¹P NMR (CDCl₃) | δ -14.2 ppm |

| [α]D | +55.0 (c 1.0, CHCl₃) |

General Procedure for a Palladium-Catalyzed Asymmetric Allylic Alkylation

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) and the benzylpyrrolidine phosphine ligand are dissolved in a dry, deoxygenated solvent.

-

Reaction Setup: To a separate flask containing the allylic substrate and the nucleophile in the chosen solvent, the catalyst solution is added.

-

Reaction Monitoring and Workup: The reaction is stirred at the appropriate temperature and monitored by techniques such as TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Conclusion and Future Outlook

Benzylpyrrolidine phosphine ligands represent a powerful class of chiral ligands for asymmetric catalysis. Their well-defined and tunable chiral architecture, stemming from the rigid pyrrolidine backbone, allows for excellent stereocontrol in a variety of transition-metal-catalyzed reactions. The mechanism of action, while adhering to the general principles of catalytic cycles involving phosphine ligands, is distinguished by the specific steric and electronic influence of the benzylpyrrolidine framework.

Future research in this area will likely focus on the development of new generations of these ligands with even greater activity and selectivity. This may involve the synthesis of derivatives with different substituents on the pyrrolidine ring, the benzyl group, or the phosphine moiety to fine-tune their properties for specific applications. Furthermore, detailed computational studies can provide deeper insights into the transition states of the catalytic cycle, enabling a more rational design of next-generation catalysts. The continued exploration of benzylpyrrolidine phosphine ligands holds significant promise for advancing the field of asymmetric synthesis and facilitating the efficient production of valuable chiral molecules.

References

-

DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. Molecules. 2022. Available from: [Link]

-

Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers in Chemistry. 2022. Available from: [Link]

-

The preparation of trans-2,5-dialkylpyrrolidinylbenzyldiphenylphosphines: new phosphinamine ligands for asymmetric catalysis. Tetrahedron: Asymmetry. 1998. Available from: [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. 2022. Available from: [Link]

-

Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry. 2023. Available from: [Link]

-

DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. PubMed. 2022. Available from: [Link]

-

Chiral bidentate aminophosphine ligands: synthesis, coordination chemistry and asymmetric catalysis. Dalton Transactions. 2005. Available from: [Link]

-

Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Organic & Biomolecular Chemistry. 2021. Available from: [Link]

-

Table 1. 31 P{ 1 H} NMR chemical shifts of the free phosphine ligands... ResearchGate. 2014. Available from: [Link]

-

Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B. 2021. Available from: [Link]

-

The preparation of trans-2,5-dialkylpyrrolidinylbenzyldiphenylphosphines: new phosphinamine ligands for asymmetric catalysis. Sci-Hub. 1998. Available from: [Link]

-

Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. 2021. Available from: [Link]

-

Palladium-Catalyzed Benzodiazepines Synthesis. Molecules. 2021. Available from: [Link]

-

Chiral Photocatalyst Structures in Asymmetric Photochemical Synthesis. Chemical Reviews. 2022. Available from: [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2021. Available from: [Link]

-

Synthesis, characterization, and X-ray crystal structures of metal complexes with new Schiff-base ligands and their antibacterial activities. ResearchGate. 2014. Available from: [Link]

-

31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. RSC Publishing. 2026. Available from: [Link]

-

Recent advances in the asymmetric phosphoric acid-catalyzed synthesis of axially chiral compounds. Beilstein Journal of Organic Chemistry. 2020. Available from: [Link]

-

Syntheses and Coordination Chemistry of Chiral Phosphanyl Glycerols and Their Derivatives – X-ray Structure of (R)-Ph2P–CH2–CaH–O–B(Ph)–O–CbH2(Ca–Cb). OUCI. 2000. Available from: [Link]

-

Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI. 2021. Available from: [Link]

-

31 P NMR shifts and 2 J PP coupling constants of phosphines 1a, 1b, 2... ResearchGate. 2019. Available from: [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC. 2007. Available from: [Link]

-

Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. 2022. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. The preparation of trans-2,5-dialkylpyrrolidinylbenzyldiphenylphosphines: new phosphinamine ligands for asymmetric catalysis / Tetrahedron: Asymmetry, 1998 [sci-hub.jp]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Syntheses and Coordination Chemistry of Chiral Phosphanyl Glycerols and Their Derivatives – X-ray Structure of (R)-Ph2P… [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Coordination Chemistry of 2,9-Dibromo-1,10-phenanthroline-5,6-dione (BDPP) with Transition Metals: A Technical Guide for Advanced Research and Development

This technical guide provides a comprehensive overview of the coordination chemistry of 2,9-dibromo-1,10-phenanthroline-5,6-dione (BDPP), a ligand of emerging interest in catalysis, materials science, and medicinal chemistry. By leveraging the extensive knowledge base of its parent compound, 1,10-phenanthroline-5,6-dione (phendione), this document offers researchers, scientists, and drug development professionals a detailed exploration of the synthesis, characterization, and application of BDPP-transition metal complexes. We will delve into the nuanced effects of the 2,9-dibromo substitution on the electronic and steric properties of the resulting coordination compounds and provide actionable experimental protocols.

Introduction: The BDPP Ligand - A Functionalized Phendione Scaffold

The 1,10-phenanthroline framework is a cornerstone of coordination chemistry, renowned for its rigid, planar structure and strong N,N'-chelating ability with a wide array of transition metals. The introduction of an o-quinone moiety at the 5- and 6-positions to form 1,10-phenanthroline-5,6-dione (phendione) adds another layer of functionality. Phendione is a versatile ligand, capable of coordinating not only through its diimine nitrogen atoms but also through its quinone oxygen atoms, and its redox-active nature has been exploited in various applications[1][2].

This guide focuses on a specific, strategically modified derivative: 2,9-dibromo-1,10-phenanthroline-5,6-dione (BDPP). The introduction of bromine atoms at the 2- and 9-positions, flanking the nitrogen donors, is expected to profoundly influence the ligand's coordination properties in several key ways:

-

Steric Hindrance: The bulky bromine atoms create significant steric congestion around the metal center. This can influence the coordination number of the metal, favor specific geometries (e.g., distorted tetrahedral or trigonal bipyramidal), and potentially prevent the formation of tris-chelated octahedral complexes, which are common for the unsubstituted phenanthroline[3].

-

Electronic Effects: As electron-withdrawing groups, the bromine atoms decrease the electron density on the phenanthroline ring system. This reduces the ligand's basicity, making it a weaker σ-donor but a potentially stronger π-acceptor. These electronic perturbations will directly impact the spectroscopic, electrochemical, and reactive properties of the resulting metal complexes.

-

Enhanced Lipophilicity: The presence of two bromine atoms increases the overall lipophilicity of the ligand. In the context of drug development, this can enhance the ability of BDPP-metal complexes to traverse cell membranes, potentially leading to improved bioavailability and cellular uptake.

Throughout this guide, we will explore how these fundamental characteristics of BDPP can be harnessed to design novel transition metal complexes with tailored properties for specific applications.

Synthesis and Characterization of BDPP and its Metal Complexes

A reliable supply of high-purity ligand is paramount for any study in coordination chemistry. This section details the synthesis of BDPP and provides general methodologies for the preparation of its transition metal complexes.

Synthesis of the BDPP Ligand

The synthesis of BDPP is achieved through the oxidation of its precursor, 2,9-dibromo-1,10-phenanthroline. A general, two-step procedure is outlined below, with a detailed protocol provided in the Appendix.

The initial bromination of 1,10-phenanthroline yields the 2,9-dibromo precursor[4]. Subsequent oxidation using a mixture of nitric acid, sulfuric acid, and potassium bromide affords the desired BDPP ligand[5]. Careful control of reaction conditions is crucial to maximize yield and purity.

General Synthesis of BDPP-Transition Metal Complexes

The synthesis of BDPP-metal complexes can be adapted from established procedures for phendione complexes. The choice of solvent and reaction conditions will depend on the specific metal precursor and the desired final product. Here are three representative examples:

-

Ruthenium(II) Complexes: Typically synthesized by reacting a suitable Ru(II) precursor, such as [Ru(p-cymene)Cl2]2 or cis-[Ru(DMSO)4Cl2], with one equivalent of the BDPP ligand in a solvent like methanol or dichloromethane[6][7]. The reaction may require heating under an inert atmosphere.

-

Copper(II) Complexes: Often prepared by reacting a copper(II) salt, such as Cu(NO3)2·3H2O or CuCl2·2H2O, with BDPP in a solvent mixture like methanol/acetonitrile[8][9]. These reactions are typically carried out at room temperature.

-

Nickel(II) Complexes: Can be synthesized by reacting a nickel(II) salt, like Ni(OAc)2·4H2O or NiBr2, with the BDPP ligand in an alcohol/water mixture, often under reflux[10].

A detailed, adaptable protocol for the synthesis of a generic BDPP-metal complex is provided in the Appendix.

Structural and Spectroscopic Characterization

The phendione scaffold offers multiple coordination sites, leading to a rich structural chemistry. The BDPP ligand is expected to exhibit similar versatility.

Coordination Modes of BDPP

BDPP can coordinate to metal centers in at least two distinct modes:

-

N,N'-Chelation: This is the most common coordination mode for 1,10-phenanthroline derivatives, where the two nitrogen atoms of the diimine moiety bind to the metal center, forming a stable five-membered ring.

-

O,O'-Chelation: The two oxygen atoms of the o-quinone group can also chelate a metal ion, particularly with oxophilic metals like those from Group 4 (Ti, Zr, Hf) and other early transition metals[11].

-

Bridging N,N',O,O'-Coordination: In polynuclear complexes, the BDPP ligand can act as a bridge, with the N,N' and O,O' sites coordinating to different metal centers, enabling the construction of extended supramolecular architectures[11].

Structural Data from X-ray Crystallography

While crystal structures of BDPP complexes are not yet widely reported, extensive data exists for the parent phendione complexes. This data provides a valuable baseline for understanding the coordination geometry of BDPP complexes.

| Complex | Metal | Coordination Geometry | M-N Bond Length (Å) | M-O Bond Length (Å) | Reference |

| [Ni(phendione)(H2O)4]SO4 | Ni(II) | Distorted Octahedral | ~2.08 - 2.10 | N/A | [1][12] |

| [Zn(phendione)(H2O)4]SO4 | Zn(II) | Distorted Octahedral | ~2.10 - 2.12 | N/A | [1][12] |

| [Cu(phendione)(NO3)2(CH3CN)] | Cu(II) | Trigonal Bipyramidal | ~2.00 - 2.02 | ~2.25 - 2.30 (nitrate) | [8] |

| [Pd(phen)Cl2] (for comparison) | Pd(II) | Square Planar | ~2.02 | N/A | [13] |

| [TiCl4(phendione)] (N,N'-coordinated) | Ti(IV) | Octahedral | ~2.25 - 2.27 | N/A | [11] |

Note: This table presents data for the parent phendione ligand and related compounds to provide expected ranges.

For BDPP complexes, it is anticipated that the M-N bond lengths may be slightly longer due to the reduced σ-donating ability of the nitrogen atoms. The steric bulk of the bromine atoms will likely lead to greater distortions from ideal geometries.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the comprehensive characterization of BDPP-metal complexes.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The C=O stretching frequency of the quinone moiety in free BDPP is a key diagnostic peak. Upon O,O'-coordination to a metal, this peak is expected to shift to a lower wavenumber. The C=N stretching vibrations of the phenanthroline ring will also be affected by N,N'-coordination.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Ru(II) low-spin d6), 1H and 13C NMR spectroscopy can confirm the coordination of the BDPP ligand. The signals for the aromatic protons of the phenanthroline backbone will shift upon complexation, and the symmetry of the complex in solution can be determined.

-

UV-Visible Spectroscopy: BDPP-metal complexes are expected to exhibit intense absorption bands in the UV and visible regions. These can be assigned to ligand-centered (π-π*) transitions, and, crucially, metal-to-ligand charge transfer (MLCT) transitions. The energy of the MLCT bands will be sensitive to the electronic effects of the bromo substituents and the nature of the metal center.

-

Luminescence Spectroscopy: Many transition metal complexes of phenanthroline derivatives are luminescent. The emission properties of BDPP complexes, including their quantum yields and lifetimes, are of significant interest for applications in sensing and imaging.

Applications of BDPP-Transition Metal Complexes

The unique steric and electronic properties of BDPP make its metal complexes highly promising candidates for a range of applications.

Catalysis

The steric hindrance provided by the 2,9-dibromo substituents can create a well-defined catalytic pocket around the metal center, potentially leading to high selectivity in catalytic transformations. While specific catalytic studies on BDPP complexes are still emerging, related 2,9-disubstituted phenanthroline complexes have shown significant activity in:

-

Oxidation Reactions: Palladium complexes of sterically hindered phenanthrolines are effective catalysts for the aerobic oxidation of alcohols.

-

C-C Coupling Reactions: Copper and palladium complexes are widely used in various cross-coupling reactions. The electronic properties of BDPP could be beneficial in tuning the reactivity of the metal center in these processes.

-

Olefin Oligomerization: Nickel complexes with substituted phenanthrolines have been investigated as catalysts for the oligomerization of ethylene[14].

Drug Development and Bioinorganic Chemistry

Ruthenium and copper complexes of phendione and related ligands have demonstrated significant potential as anticancer agents[6][9]. The proposed mechanisms of action often involve the induction of reactive oxygen species (ROS), leading to oxidative stress and cell death. BDPP complexes are particularly promising in this area for several reasons:

-

Increased Cellular Uptake: The enhanced lipophilicity of BDPP may facilitate passive diffusion across cancer cell membranes.

-

Modulation of Redox Potential: The electron-withdrawing bromine atoms will alter the redox potential of the metal center, which can be fine-tuned to optimize ROS production.

-

Potential for Photodynamic Therapy (PDT): Ruthenium polypyridyl complexes are well-known photosensitizers. Upon irradiation with light of a specific wavelength, they can generate cytotoxic singlet oxygen. The heavy bromine atoms in BDPP could enhance intersystem crossing, potentially increasing the efficiency of singlet oxygen generation and making BDPP-Ru complexes potent PDT agents[15].

Luminescent Materials and Sensors

The photophysical properties of BDPP-metal complexes make them attractive for the development of new luminescent materials. The emission wavelength and intensity are often sensitive to the local environment, which can be exploited for chemical sensing. For example, the luminescence of a BDPP complex could be quenched or enhanced upon binding to a specific analyte.

Appendix: Detailed Experimental Protocols

These protocols are provided as a guide and may require optimization for specific experimental setups and target molecules.

Protocol for the Synthesis of 2,9-Dibromo-1,10-phenanthroline

This protocol is adapted from literature procedures for the bromination of 1,10-phenanthroline.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,10-phenanthroline and an excess of bromine.

-

Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Protocol for the Synthesis of BDPP (2,9-Dibromo-1,10-phenanthroline-5,6-dione)

This protocol is based on the procedure described by Peng et al. (2018)[5].

-

Reaction Setup: To a cooled (0 °C) mixture of concentrated nitric acid (10 mL) and concentrated sulfuric acid (20 mL), add 2,9-dibromo-1,10-phenanthroline (3.86 mmol) and potassium bromide (38.6 mmol).

-

Reaction: Stir the mixture and heat to 80-110 °C for 3 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice (100 g) and water (200 mL).

-

Neutralization: Carefully neutralize the solution to pH 7 with a 1 M aqueous solution of sodium hydroxide.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo.

-

Purification: The crude BDPP can be further purified by silica gel column chromatography using chloroform as the eluent.

General Protocol for the Synthesis of a BDPP-Metal Complex (e.g., Ru(II))

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium precursor (e.g., [Ru(p-cymene)Cl2]2, 0.5 mmol) in an appropriate solvent (e.g., 20 mL of methanol).

-

Ligand Addition: In a separate flask, dissolve BDPP (1 mmol) in the same solvent (e.g., 10 mL of methanol), and add this solution to the ruthenium precursor solution.

-

Reaction: Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or UV-Vis spectroscopy.

-

Isolation: After cooling to room temperature, reduce the solvent volume under reduced pressure. The product may precipitate upon cooling or by the addition of a less polar solvent (e.g., diethyl ether).

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum. The complex can be recrystallized from a suitable solvent system if necessary.

References

- Zhong, R.-M., Xu, Q.-B., Wang, G.-Y., Zheng, L.-L., Wu, J.-Z., & Ou, Y.-C. (2023). Synthesis, crystal structures, and electrochemical properties of metal complexes based on 1,10-phenanthroline-5,6-dione.

- Synthesis and crystal structure of the copper (II) complex with 1,10-phenanthroline-5,6-dione. (2006). Journal of Chemical Crystallography, 36(1), 29-33.

- Synthesis and crystal structure of cytotoxic copper(II)

- Zheng, L.-L., et al. (2023). Synthesis, crystal structures, and electrochemical properties of metal complexes based on 1,10-phenanthroline-5,6-dione.

- Hotze, A. C., et al. (2015). New synthetic routes for the preparation of ruthenium-1,10-phenanthroline complexes. Tests of cytotoxic and antibacterial activity of selected ruthenium complexes. Acta Chimica Slovenica, 62(2), 337-345.

- Hora, C., et al. (2022). In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes. International Journal of Molecular Sciences, 23(21), 13594.

- A comparative study of catalytic activity of nickel(II) complexes bearing 1,10-phenanthroline (phen) based ligands in homogeneous ethylene oligomerization process. (2017).

- Peng, Y.-X., Hu, B., & Huang, W. (2018). A general and efficient synthesis of bromo-1,10-phenanthroline-5,6-diones. Tetrahedron, 74(34), 4495-4503.

- Ghosh, P., & Chakravarty, A. R. (1995). Spectral, electrochemical and electrocatalytic properties of 1,10-phenanthroline-5,6-dione complexes of transition metals. Inorganic Chemistry, 34(15), 4007-4012.

- Recent Advances in the Chemistry of 1,10-Phenanthrolines and Their Metal Complex Derivatives: Synthesis and Promising Applications. (2017). Mini-Reviews in Organic Chemistry, 14(3), 167-183.

- 1,10-Phenanthroline-5,6-dione as a building block for the synthesis of homo- and heterometallic complexes. (2002).

- Marques, F., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. Molecules, 26(8), 2084.

- Tai, X. S., Li, Y. F., & Zhao, W. H. (2014). Synthesis and crystal structure of tris(1,10-phenanthroline)-nickel(II) diperchlorate. Journal of Chemical and Pharmaceutical Research, 6(4), 869-873.

- Leverett, B., Arman, H., & Adrian, R. (2025). Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies. American Chemical Society - ACS Fall 2025.

- Transition metal derivatives of 1,10-phenanthroline-5,6-dione: Controlled growth of coordination polynuclear derivatives. (2006). Inorganica Chimica Acta, 359(11), 3569-3578.

- Calderazzo, F., et al. (2002). Co-ordination properties of 1,10-phenanthroline-5,6-dione towards group 4 and 5 metals in low and high oxidation states. Journal of the Chemical Society, Dalton Transactions, (1), 69-75.

- Design, Synthesis, and Anticancer Activity of Ruthenium Complexes. (2018).

- Arman, H., et al. (2011). Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination. Transition Metal Chemistry, 36(5), 585-590.

- Electrochemical and spectroelectrochemical studies of complexes of 1,10-phenanthroline-5,6-dione. (2013). Journal of Electroanalytical Chemistry, 691, 103-111.

- Gebreyohannes, B. G., & Chebude, Y. (2016). Synthesis and Characterization of Metal Complexes of Derivative of 1,10-phenanthroline. International Research Journal of Pure and Applied Chemistry, 12(4), 1-8.

- Demas, J. N., et al. (1982). Ruthenium(II) complexes of modified 1,10-phenanthrolines. 1. Synthesis and properties of complexes containing dipyridophenazines and a dicyanomethylene-substituted 1,10-phenanthroline. Inorganic Chemistry, 21(11), 3917-3921.

- Silver(I) Coordination Complexes of 1,10-Phenanthroline-5,6-dione with 1D Chain and 2D Network Structure. (2009). Zeitschrift für anorganische und allgemeine Chemie, 635(13-14), 2235-2239.

- Jothi, A. I., & Alexander, V. (2017). Organic NLO Material with H-Bonded 1D Helical Self-Assembly: Synthesis, X-Ray Crystal Structure, DFT Calculations, SHG Measurements and Thermal Studies of (5Z,6E)1,10-Phenanthroline-5,6-dione Dioxime.

- Improved Synthesis of 2,9-Dichloro-1,10-phenanthroline. (2017). Synlett, 28(14), 1775-1778.

- PubChem. (n.d.). 1,10-Phenanthroline-5,6-dione. PubChem Compound Summary for CID 72810.

- The chemical structure of 2,9‐dibromo‐1,10‐Phenanthroline (1) and its... (2020).

- Oxidation of 2,9-Diphenyl-1,10-phenanthroline to Generate the 5,6-Dione and Its Subsequent Alkylation Product. (2015). Inorganica Chimica Acta, 435, 123-128.

- The Discovery and Enduring Legacy of 2,9-Dialkyl-1,10-Phenanthrolines: A Technical Guide. (2025). BenchChem.

- Sigma-Aldrich. (n.d.). 2,9-Dibromo-1,10-phenanthroline. Product Page for CAS 39069-02-8.

- Aerobic oxidation of 1,10-phenanthroline to phen-dione catalyzed by copper(ii) complexes of a benzimidazolyl Schiff base. (2014). RSC Advances, 4(108), 63334-63337.

- Guidechem. (n.d.). 2,9-dibromo-1,10-phenanthroline. Wiki page for CAS 39069-02-8.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,9-dibromo-1,10-phenanthroline-5,6-dione synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies - American Chemical Society [acs.digitellinc.com]

- 10. jocpr.com [jocpr.com]

- 11. Co-ordination properties of 1,10-phenanthroline-5,6-dione towards group 4 and 5 metals in low and high oxidation states [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Palladium(II) complexes of 1,10-phenanthroline: Synthesis and X-ray crystal structure determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

A Computational Guide to Unraveling the Stereochemistry of (+)-(3R,4R)-BDPP Metal Complexes in Asymmetric Catalysis

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the mechanisms and enantioselectivity of transition metal complexes featuring the chiral diphosphine ligand, (+)-(3R,4R)-2,4-bis(diphenylphosphino)pentane (BDPP). Geared towards researchers, chemists, and drug development professionals, this document outlines the theoretical underpinnings and practical workflows for conducting robust in-silico studies. We delve into the rationale behind selecting appropriate computational models, performing conformational analyses, locating transition states, and interpreting the electronic and steric factors that govern stereochemical outcomes. Through a synthesis of established protocols and theoretical principles, this guide serves as a practical handbook for leveraging computational chemistry to accelerate the rational design of more efficient and selective catalysts.

Introduction: The Significance of (+)-(3R,4R)-BDPP in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds that are vital for pharmaceuticals, agrochemicals, and fine chemicals.[1] Chiral phosphine ligands have been instrumental in the advancement of this field, owing to their strong coordination to transition metals and their ability to create a precisely defined chiral environment around the catalytic center.[1][2] Among these, (+)-(3R,4R)-2,4-bis(diphenylphosphino)pentane, commonly known as (+)-(3R,4R)-BDPP, has emerged as a highly effective ligand for a variety of metal-catalyzed reactions, most notably in asymmetric hydrogenation.

The stereochemical outcome of reactions catalyzed by (+)-(3R,4R)-BDPP metal complexes is intricately linked to the subtle interplay of steric and electronic effects within the catalyst-substrate complex. Understanding these interactions at a molecular level is paramount for optimizing existing catalytic systems and designing novel, more efficient catalysts. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to examine these complex systems, offering insights that are often inaccessible through experimental methods alone.[3]

This guide will provide a detailed framework for conducting computational studies on (+)-(3R,4R)-BDPP metal complexes, with a focus on elucidating the origins of enantioselectivity in asymmetric hydrogenation as a representative application.

Theoretical Foundations and Computational Strategy

The overarching goal of computational studies in this context is to determine the energy difference between the diastereomeric transition states that lead to the major and minor enantiomers of the product. This energy difference, ΔΔG‡, directly correlates with the enantiomeric excess (ee) of the reaction. A robust computational strategy is therefore essential to ensure the accuracy and reliability of the calculated energies.

The Computational Toolkit: Choosing the Right Methods

Density Functional Theory (DFT) has become the workhorse for computational studies of transition metal catalysis due to its favorable balance of accuracy and computational cost.[4] The choice of functional and basis set is critical for obtaining reliable results.

-

Functionals: Hybrid functionals, such as B3LYP, and meta-hybrid GGA functionals, like the M06 suite, have shown good performance in describing the electronic structure and reaction energetics of transition metal complexes.

-

Basis Sets: A double-ζ quality basis set, such as LANL2DZ for the metal and 6-31G(d) for other atoms, is often a good starting point for geometry optimizations. For more accurate single-point energy calculations, a triple-ζ quality basis set, like def2-TZVP, is recommended.

-

Solvation Models: The inclusion of solvent effects is crucial, as many catalytic reactions are performed in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects.

For larger systems, or to more accurately model the enzyme active site environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed.[5] In this approach, the catalytically active core (the metal complex and substrate) is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field.[5]

Building the Computational Model

The first step in any computational study is the construction of an accurate 3D model of the (+)-(3R,4R)-BDPP ligand and its metal complex. The initial coordinates can be obtained from crystallographic data if available, or built using standard molecular modeling software. The synthesis of the ligand itself, typically achieved through the reduction of the corresponding phosphine oxides or via nucleophilic substitution with diphenylphosphine, informs the expected connectivity and stereochemistry.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocol outlines a comprehensive workflow for investigating the enantioselectivity of a generic asymmetric hydrogenation reaction catalyzed by a Rh-(+)-(3R,4R)-BDPP complex.

Ligand Conformational Analysis

The flexible pentane backbone of the BDPP ligand allows for multiple low-energy conformations. A thorough conformational search is therefore a critical first step to identify the most stable conformer of the free ligand and the catalyst-substrate complex.

Protocol:

-

Initial Conformer Generation: Use a molecular mechanics-based conformational search algorithm to generate a diverse set of initial conformers for the (+)-(3R,4R)-BDPP ligand.

-

QM Optimization: Subject the lowest energy conformers from the MM search to geometry optimization using a computationally efficient DFT method (e.g., B3LYP/6-31G(d)).

-

Frequency Analysis: Perform a frequency calculation on the optimized conformers to confirm that they are true minima (no imaginary frequencies) and to obtain their zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Boltzmann Averaging: Calculate the relative populations of the conformers at the reaction temperature using the Boltzmann distribution to determine the most relevant conformers for subsequent calculations.

Reaction Mechanism and Transition State Search

The mechanism of rhodium-catalyzed asymmetric hydrogenation typically involves oxidative addition of hydrogen, substrate coordination, migratory insertion, and reductive elimination. The migratory insertion step is often the enantioselectivity-determining step.

Protocol:

-

Reactant and Product Optimization: Optimize the geometries of the reactants (catalyst-substrate complex and H₂) and the final product.

-

Transition State Guess: Construct an initial guess for the transition state structure of the migratory insertion step. This can be done by performing a relaxed potential energy surface scan along the reaction coordinate (e.g., the forming C-H bond distance).

-

Transition State Optimization: Optimize the transition state guess using a reliable transition state search algorithm (e.g., the Berny algorithm).

-

Frequency Analysis: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the transition state to confirm that it connects the correct reactant and product intermediates on the potential energy surface.

Analysis of Enantioselectivity

To understand the origin of enantioselectivity, the transition states leading to both the major (R) and minor (S) enantiomers must be located and their energies compared.

Protocol:

-

Locate Diastereomeric Transition States: Repeat the transition state search protocol for the pathway leading to the other enantiomer. This will involve starting with a different initial coordination of the prochiral substrate.

-

Calculate Activation Energies: The activation energy (ΔG‡) for each pathway is calculated as the difference in Gibbs free energy between the transition state and the preceding intermediate.

-

Determine ΔΔG‡: The difference in activation energies between the two diastereomeric pathways (ΔΔG‡ = ΔG‡_minor - ΔG‡_major) will determine the enantiomeric excess of the reaction.

Data Presentation and Visualization

Clear and concise presentation of computational data is crucial for interpreting the results and communicating the findings.

Table 1: Calculated Relative Free Energies of (+)-(3R,4R)-BDPP Conformers

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 0.00 | 75.3 |

| 2 | 0.85 | 0.92 | 19.8 |

| 3 | 1.52 | 1.65 | 4.9 |

Table 2: Calculated Activation Free Energies for Asymmetric Hydrogenation

| Pathway | Transition State | ΔG‡ (kcal/mol) | Predicted ee (%) |

| Major (R) | TS_R | 12.5 | 98 |